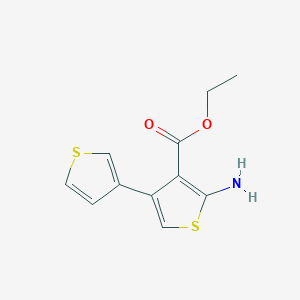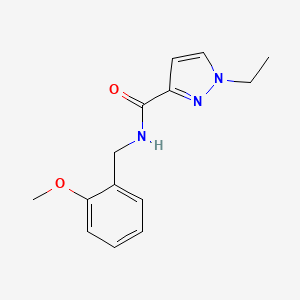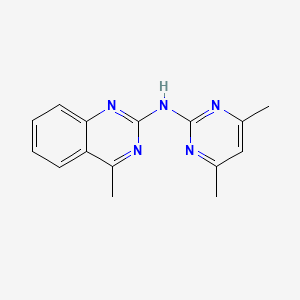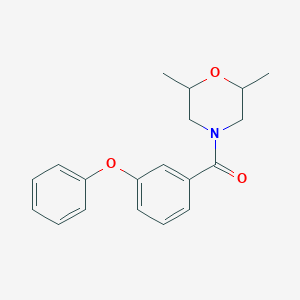![molecular formula C14H22ClNO2 B5487070 N-ethyl-2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethanamine hydrochloride](/img/structure/B5487070.png)
N-ethyl-2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compounds like “N-ethyl-2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethanamine hydrochloride” are typically organic molecules that contain a variety of functional groups. These could include an ether group (R-O-R’), an amine group (R-NH2), and a hydrochloride group (R-Cl). The presence of these functional groups can greatly influence the properties of the compound .
Synthesis Analysis
The synthesis of such compounds would likely involve several steps, each introducing a different functional group. For example, an ether can be formed by the reaction of an alcohol with a halide in the presence of a base. An amine can be formed by the reaction of an alkyl halide with ammonia .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques, such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry. These techniques can provide information on the types of atoms present, their connectivity, and their three-dimensional arrangement .Chemical Reactions Analysis
The reactivity of a compound is largely determined by its functional groups. For example, ethers are generally quite stable, but can be cleaved by strong acids. Amines can act as bases, and can be protonated to form ammonium ions. Hydrochlorides can be converted back to the parent compound by treatment with a base .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and stability, can be determined using a variety of experimental techniques. These properties are influenced by the compound’s molecular structure and the types of intermolecular forces it can form .Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-ethyl-2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2.ClH/c1-4-6-12-7-8-13(14(11-12)16-3)17-10-9-15-5-2;/h4,6-8,11,15H,5,9-10H2,1-3H3;1H/b6-4+; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMXGTHHGMAYTMS-CVDVRWGVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCOC1=C(C=C(C=C1)C=CC)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNCCOC1=C(C=C(C=C1)/C=C/C)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-4-methyl-1,4-diazepane](/img/structure/B5486998.png)
![2-[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]-N-isopropyl-N-methylacetamide](/img/structure/B5487006.png)

![N~4~-[4-(benzyloxy)phenyl]-6-methyl-2,4-pyrimidinediamine](/img/structure/B5487020.png)
![3-[2-(4-biphenylyloxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5487028.png)

![ethyl (5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetate](/img/structure/B5487035.png)
![2-(2,5-dimethoxybenzyl)-2,7-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5487041.png)

![6-iodo-3-(3-methoxyphenyl)-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5487056.png)
![5-[4-(benzyloxy)phenyl]-4-(4-chlorobenzoyl)-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5487078.png)

![1-acetyl-N-[2-(methylthio)phenyl]-4-piperidinecarboxamide](/img/structure/B5487090.png)
